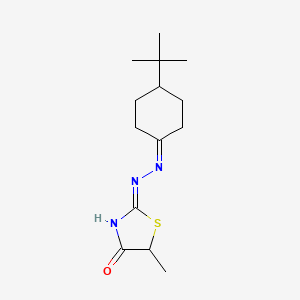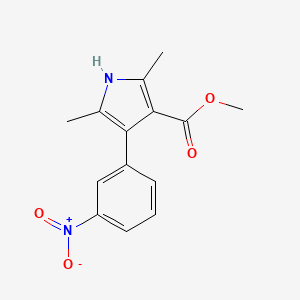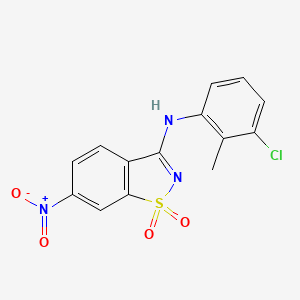
N-benzyl-2,3-diphenyl-N-propylquinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2,3-diphenyl-N-propylquinoxaline-6-carboxamide: is a synthetic organic compound with a complex structure, characterized by a quinoxaline core substituted with benzyl, diphenyl, and propyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,3-diphenyl-N-propylquinoxaline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine with a diketone, such as benzil, under acidic conditions to form the quinoxaline ring.
Substitution Reactions: The quinoxaline core is then subjected to nucleophilic substitution reactions to introduce the benzyl and propyl groups. This can be achieved using benzyl chloride and propyl bromide in the presence of a base like potassium carbonate.
Amidation: The final step involves the introduction of the carboxamide group. This can be done by reacting the substituted quinoxaline with a suitable amine, such as benzylamine, under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and propyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoxaline ring or the carboxamide group, potentially leading to the formation of amines or reduced quinoxaline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Benzaldehyde, propionic acid.
Reduction: Amino derivatives of quinoxaline.
Substitution: Nitro or halogenated derivatives of the compound.
科学的研究の応用
N-benzyl-2,3-diphenyl-N-propylquinoxaline-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
類似化合物との比較
Similar Compounds
N-benzyl-2,3-diphenylquinoxaline-6-carboxamide: Lacks the propyl group, potentially altering its chemical and biological properties.
2,3-diphenylquinoxaline: A simpler structure without the benzyl and propyl groups, used as a precursor in the synthesis of more complex derivatives.
N-propyl-2,3-diphenylquinoxaline-6-carboxamide: Similar structure but without the benzyl group, which may affect its reactivity and applications.
Uniqueness
N-benzyl-2,3-diphenyl-N-propylquinoxaline-6-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of both benzyl and propyl groups, along with the quinoxaline core, makes it a versatile compound for various research and industrial purposes.
特性
分子式 |
C31H27N3O |
|---|---|
分子量 |
457.6 g/mol |
IUPAC名 |
N-benzyl-2,3-diphenyl-N-propylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C31H27N3O/c1-2-20-34(22-23-12-6-3-7-13-23)31(35)26-18-19-27-28(21-26)33-30(25-16-10-5-11-17-25)29(32-27)24-14-8-4-9-15-24/h3-19,21H,2,20,22H2,1H3 |
InChIキー |
ILTAJLXWRXUKJQ-UHFFFAOYSA-N |
正規SMILES |
CCCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-[(2Z)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]-4-methylpyrimidine-5-carboxylate](/img/structure/B11539735.png)
![[(Dimethylamino)[(triphenyl-lambda5-phosphanylidene)amino]phosphoryl]dimethylamine](/img/structure/B11539742.png)
![N-(4-chlorophenyl)-2-({1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)acetamide](/img/structure/B11539754.png)
![(3E)-N-[2-(acetylamino)phenyl]-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)butanamide](/img/structure/B11539758.png)

![2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B11539776.png)



![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11539790.png)
![3-[(4-cyclohexylphenoxy)methyl]-5-[(diphenylmethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11539792.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11539796.png)
![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11539797.png)
